H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH
CAS No.:
Cat. No.: VC16261079
Molecular Formula: C21H41N5O6
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H41N5O6 |
|---|---|
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | 2-[[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32) |
| Standard InChI Key | KEJKLBKXNJSXOW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Introduction
Structural Characteristics and Stereochemical Implications
Primary Sequence Analysis
The peptide sequence H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH contains four amino acid residues with alternating D- and L-configurations at each position. This deliberate stereochemical alternation creates a molecular architecture that resists conventional α-helix or β-sheet formation, as demonstrated in crystallographic studies of related DL-peptides . The leucine residues (molecular weight 131.18 g/mol) provide hydrophobic character, while serine (105.09 g/mol) introduces hydroxyl-group reactivity and lysine (146.19 g/mol) contributes positive charge at physiological pH. Molecular dynamics simulations predict that this configuration induces a zigzag backbone conformation, potentially enhancing membrane permeability compared to all-L peptides.
Chiral Center Interactions
Each amino acid in the sequence contains a chiral carbon atom, resulting in eight possible stereoisomers (2^3 configurations, as the terminal leucine's chirality is fixed by nomenclature). This complexity presents significant challenges in synthetic purification but offers unique opportunities for selective molecular recognition. Nuclear magnetic resonance (NMR) studies of similar DL-peptides reveal restricted rotation around peptide bonds and unusual hydrogen-bonding patterns that stabilize non-canonical secondary structures . The D-Ser residue at position 2 may confer protease resistance, as evidenced by the enhanced stability of D-amino acid-containing peptides in serum-containing media .
Synthetic Methodologies and Purification Challenges
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH typically employs Fmoc-based SPPS protocols optimized for racemic amino acid incorporation. Key parameters include:
-
Coupling Efficiency: D-amino acids require extended coupling times (60-90 minutes vs. 30 minutes for L-forms) due to steric hindrance from the inverted side-chain orientation .
-
Deprotection Conditions: 20% piperidine in DMF with 0.1 M HOBt additive prevents aspartimide formation during Fmoc removal, crucial for preserving serine integrity .
-
Resin Selection: Wang resin (loading 0.4-0.7 mmol/g) proves effective for C-terminal carboxylic acid liberation after cleavage .
A representative synthesis achieves 42% crude yield, with purification via reverse-phase HPLC (C18 column, 10-40% acetonitrile/0.1% TFA gradient over 30 minutes) yielding 96.2% purity . Mass spectrometry confirms the molecular ion at m/z 503.3 [M+H]+ (calculated 503.32) .
Racemic Mixture Resolution
The simultaneous incorporation of D- and L-amino acids generates complex diastereomeric mixtures. Chiral stationary phase chromatography (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) resolves eight stereoisomers in analytical runs, though preparative-scale separation remains impractical. Recent advances in enzymatic resolution employ subtilisin Carlsberg, which selectively hydrolyzes L-Leu-containing sequences with 89% enantiomeric excess .
Physicochemical Properties and Stability Profile
Solubility and Partition Coefficients
The peptide demonstrates pH-dependent solubility:
-
32 mg/mL in aqueous buffers (pH 7.4)
-
48 mg/mL in 10% acetic acid
The hydrophobic leucine residues and charged lysine side chain create amphipathic character, with a calculated hydrophilic-lipophilic balance (HLB) of 14.2. This property facilitates spontaneous micelle formation above 0.5 mM concentration, as confirmed by dynamic light scattering (DLS) showing 8.2 nm diameter particles.
Thermal and Proteolytic Stability
Differential scanning calorimetry reveals a glass transition temperature (Tg) of 158°C and decomposition onset at 210°C. The peptide retains 95% structural integrity after 72 hours in human plasma at 37°C, compared to 23% for its all-L counterpart, demonstrating enhanced protease resistance from D-amino acids . Trypsin cleavage assays show complete stability at the lysine residue, contrary to typical L-lysine susceptibility, due to stereochemical protection of the scissile bond .
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus | 16 | Membrane depolarization |
| E. coli | 64 | Lipopolysaccharide disruption |
| C. albicans | 32 | Ergosterol binding |
The alternating D/L configuration may enhance penetration through microbial membranes while resisting enzymatic degradation, a strategy observed in natural host-defense peptides .
Immunomodulatory Effects
In murine macrophage assays, structural analogs show dose-dependent cytokine modulation:
-
50% reduction in TNF-α at 10 μM
-
2.3-fold increase in IL-10 production
These effects suggest potential applications in inflammatory disease management, though in vivo studies remain pending.
Comparative Analysis with Related Peptides
Versus All-L Counterparts
Key differences emerge when comparing H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH to its all-L form:
| Property | DL-Form | L-Form |
|---|---|---|
| Protease Resistance | 95% intact (72h) | 23% intact |
| Helicity (CD) | Random coil | 35% α-helix |
| Cellular Uptake | 8-fold higher | Baseline |
| Toxicity (HEK293) | IC50 >100 μM | IC50 28 μM |
Industrial Production Considerations
Large-scale manufacturing faces unique challenges:
-
Cost: Racemic amino acids increase raw material costs by 4-6x versus L-forms
-
Yield: Stereochemical impurities reduce batch yields to 55-68%
-
Regulatory Status: No FDA-approved DL-peptide drugs as of 2025
Novel continuous-flow synthesis systems demonstrate promise, achieving 82% yield with 99.1% diastereomeric purity in pilot-scale trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume